(2S)-2-Amino-5-mercapto-6-((((4-nitrobenzyl)oxy)carbonyl)amino)hexanoic acid
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Overview
Description
Preparation Methods
The synthesis of 5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine involves several steps. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of other complex molecules . In biology, it is utilized in proteomics research to study protein modifications and interactions . Industrially, it can be used in the production of specialized biochemical products .
Mechanism of Action
The mechanism of action of 5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine involves its interaction with specific molecular targets and pathways . It can be used for traceless and site-specific ubiquitination of recombinant proteins, which is a post-translational modification that regulates various aspects of eukaryotic biology . This modification can affect protein stability, localization, and activity .
Comparison with Similar Compounds
5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine can be compared with other similar compounds such as lysine derivatives and other mercapto-containing compounds . Its uniqueness lies in its specific structural features and its ability to undergo site-specific modifications . Similar compounds include other lysine derivatives used in proteomics research .
Properties
Molecular Formula |
C14H19N3O6S |
---|---|
Molecular Weight |
357.38 g/mol |
IUPAC Name |
(2S)-2-amino-6-[(4-nitrophenyl)methoxycarbonylamino]-5-sulfanylhexanoic acid |
InChI |
InChI=1S/C14H19N3O6S/c15-12(13(18)19)6-5-11(24)7-16-14(20)23-8-9-1-3-10(4-2-9)17(21)22/h1-4,11-12,24H,5-8,15H2,(H,16,20)(H,18,19)/t11?,12-/m0/s1 |
InChI Key |
GXQSENXBLQAQSW-KIYNQFGBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1COC(=O)NCC(CC[C@@H](C(=O)O)N)S)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)NCC(CCC(C(=O)O)N)S)[N+](=O)[O-] |
Origin of Product |
United States |
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